Glycyl-l-histidyl-l-lysineacetatehemihydrate
CAS No.:
Cat. No.: VC13490672
Molecular Formula: C14H24N6O4
Molecular Weight: 340.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N6O4 |
|---|---|
| Molecular Weight | 340.38 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1 |
| Standard InChI Key | GOIFQVQMXRRUSW-DVRYWGNFSA-N |
| Isomeric SMILES | C1=NC=NC1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
| SMILES | C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
| Canonical SMILES | C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
GHK-Acetate-Hemihydrate (C₁₄H₂₄N₆O₄ · 0.5H₂O) is a salt form of GHK, where the tripeptide backbone (Gly-His-Lys) is combined with acetate counterions and exists as a hemihydrate. The molecular weight of the anhydrous form is 340.38 g/mol, with the hemihydrate adding approximately 9.01 g/mol . The IUPAC name is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid acetate hemihydrate, reflecting its stereochemistry and functional groups.
Structural Features
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Peptide Backbone: The tripeptide sequence (Gly-His-Lys) features a glycine residue at the N-terminal, a central histidine with an imidazole side chain, and a lysine residue with a terminal amine group .
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Copper-Binding Capacity: The histidine imidazole group and lysine amine facilitate copper ion (Cu²⁺) chelation, forming a stable GHK-Cu complex critical for biological activity .
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Acetate and Hydration: Acetate ions stabilize the compound via electrostatic interactions, while the hemihydrate structure enhances solubility in aqueous environments.
Spectroscopic and Computational Data
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SMILES Notation:
C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN. -
InChI Key:
GOIFQVQMXRRUSW-DVRYWGNFSA-N. -
X-ray Crystallography: While crystallographic data for GHK-Acetate-Hemihydrate are unavailable, studies on GHK-Cu suggest a square-planar coordination geometry around the copper center .
Synthesis and Production Methods
Liquid-Phase Synthesis
The conventional synthesis of GHK derivatives involves stepwise peptide coupling. A patented method for GHK production (CN103665102A) outlines the following steps :
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Lysine Protection: Lysine is acylated using p-nitrophenyl acetate to selectively protect the ε-amino group, minimizing side reactions.
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Dipeptide Formation: Boc-Gly-OH reacts with histidine in the presence of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by Boc-deprotection.
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Tripeptide Assembly: The protected lysine derivative is coupled to the dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Acetate Salt Formation: The final product is precipitated with acetic acid and crystallized as a hemihydrate .
Advantages of the Method
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Selective Protection: p-Nitrophenyl acetate reduces racemization and improves yield (reported >80%) compared to traditional benzyloxycarbonyl (Cbz) protection .
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Cost Efficiency: Di-tert-butyl dicarbonate (Boc₂O) simplifies purification by enhancing lipophilicity, reducing chromatography requirements .
Biological Activities and Mechanisms
Wound Healing and Tissue Regeneration
GHK-Acetate-Hemihydrate shares the pro-regenerative properties of GHK, which upregulates collagen synthesis, decorin expression, and angiogenesis. In vitro studies show GHK-Cu increases fibroblast migration by 40–60% and accelerates wound closure in murine models .
Anti-Cancer Properties
A landmark study using the Broad Institute’s Connectivity Map revealed GHK reverses 70% of overexpressed genes in metastatic colon cancer cells . Key mechanisms include:
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Caspase Activation: GHK upregulates caspases-3, -8, and -9, inducing apoptosis in HT-29 colon carcinoma cells .
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DNA Repair Enhancement: GHK increases expression of 47 DNA repair genes (e.g., BRCA1, XRCC5) while suppressing oncogenic pathways like Wnt/β-catenin .
Preclinical Efficacy
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Sarcoma 180 Model: GHK-Cu combined with ascorbic acid reduced tumor volume by 68% in mice, with minimal toxicity to healthy tissues .
Applications in Dermatology and Cosmetics
Anti-Aging and Skin Remodeling
GHK-Acetate-Hemihydrate is utilized in anti-aging formulations for its ability to:
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Stimulate Collagen: Increases type I collagen production by 30–50% in human dermal fibroblasts .
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Reduce Wrinkles: Clinical trials show a 20% reduction in wrinkle depth after 12 weeks of topical application .
Anti-Inflammatory Effects
GHK suppresses NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 40–70% in keratinocytes exposed to UV radiation .
| Property | GHK | GHK-Acetate-Hemihydrate |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₆O₄ | C₁₄H₂₄N₆O₄ · 0.5H₂O |
| Molecular Weight (g/mol) | 340.38 | 349.39 |
| Solubility | Water (>50 mg/mL) | Water (>100 mg/mL) |
| Biological Half-Life | 2–4 hours (plasma) | Not reported |
| Key Applications | Wound healing, anti-aging | Cosmetic formulations |
Data compiled from PubChem and VulcanChem product specifications .
Future Research Directions
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Pharmacokinetic Studies: Clarify absorption, distribution, and metabolism of the acetate hemihydrate form.
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Oncology Trials: Evaluate GHK-Acetate-Hemihydrate in combination therapies for metastatic cancers.
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Formulation Optimization: Develop nanoencapsulation strategies to enhance topical bioavailability.
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